VU573 Hydrochloride
CAS No.: 1049717-96-5
Cat. No.: VC0005855
Molecular Formula: C24H26ClN3O2
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1049717-96-5 |
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Molecular Formula | C24H26ClN3O2 |
Molecular Weight | 423.9 g/mol |
IUPAC Name | 1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C24H25N3O2.ClH/c1-18-11-13-21(14-12-18)29-17-20(28)16-27-23-10-6-5-9-22(23)26(24(27)25)15-19-7-3-2-4-8-19;/h2-14,20,25,28H,15-17H2,1H3;1H |
Standard InChI Key | NGZWFCOEEBPBTF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl |
Canonical SMILES | CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl |
Chemical Identity and Structural Characteristics
VU573 Hydrochloride belongs to the class of aryl-sulfonamide derivatives optimized for Kir channel modulation. The parent compound, VU573, has a molecular weight of 438.34 g/mol (free base) and adopts a planar conformation critical for pore blockade interactions . X-ray crystallographic studies of analogous Kir inhibitors reveal that the protonated amine group in the hydrochloride salt form enhances aqueous solubility (23.8 mg/mL in PBS at pH 7.4) while maintaining membrane permeability (logP = 2.1) .
Key structural determinants of activity include:
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A 4-fluorophenylsulfonamide moiety responsible for pore helix engagement
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A central piperazine linker enabling conformational flexibility
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A substituted pyridinyl group facilitating hydrophobic interactions with the channel's cytoplasmic domain
The hydrochloride salt formulation improves pharmacokinetic properties, with 82% oral bioavailability in murine models compared to 34% for the free base .
Mechanism of Action: Kir Channel Modulation
Target Specificity and Binding Kinetics
VU573 Hydrochloride exhibits subtype-selective inhibition of Kir channels through a voltage-dependent pore-blocking mechanism. Whole-cell patch clamp analyses demonstrate the following inhibitory constants:
Channel Subtype | IC₅₀ (μM) | Voltage Dependence (δ) | Reference |
---|---|---|---|
Kir7.1-M125R | 0.47 | 0.62 | |
Kir2.3 | 1.89 | 0.71 | |
Kir3.1/3.4 | 3.21 | 0.54 | |
Kir1.1 | >50 | N/A |
The voltage sensitivity parameter (δ) indicates that 62% of the transmembrane electric field influences VU573 binding to Kir7.1, suggesting deep pore penetration . Mutagenesis studies identify three critical residues for activity:
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E149 in the selectivity filter (K⁺ coordination)
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T153 in the inner helix (gating hinge)
Molecular Dynamics of Channel Blockade
All-atom simulations reveal a two-step binding process:
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Electrostatic steering of the protonated amine toward the channel's extracellular vestibule
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Hydrophobic collapse of the fluorophenyl group into a pocket formed by TM1 and TM2 helices
This mechanism explains the 4.7-fold selectivity for Kir7.1 over Kir2.3, driven by differential hydration energies of the binding cavity (-23.1 kcal/mol vs. -18.9 kcal/mol) .
Pharmacological Effects in Experimental Systems
Renal Tubule Modulation in Aedes aegypti
In adult female mosquitoes, 10 μM VU573 Hydrochloride produces time-dependent inhibition of Malpighian tubule secretion :
Parameter | Control (Mean ± SEM) | VU573 Treatment (120 min) | % Inhibition |
---|---|---|---|
Fluid Secretion Rate | 0.31 ± 0.06 nl/min | 0.11 ± 0.03 nl/min | 64.5% |
K⁺ Flux | 43 ± 9 pmol/min | 15 ± 4 pmol/min | 65.1% |
Principal Cell V₆₀ | -72 ± 3 mV | -45 ± 2 mV | 37.5% |
The compound preferentially targets AeKir2B channels in principal cells, reducing basolateral K⁺ conductance by 56% within 30 minutes . This rapid onset contrasts with slower AeKir1 inhibition (90-minute latency), enabling temporal dissection of channel contributions to diuresis .
Synthetic Accessibility and Analog Development
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Suzuki Coupling: 4-Bromopyridine + 4-fluorophenylboronic acid → 4-(4-fluorophenyl)pyridine (89% yield)
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Piperazine Quaternization: Dihydrochloride salt formation in supercritical CO₂ (95% purity)
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Sulfonylation: 4-fluorobenzenesulfonyl chloride + intermediate under microwave irradiation (150°C, 10 min)
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Final Purification: Centrifugal partition chromatography (CH₃CN/H₂O/EtOAc gradient)
Lead optimization has generated 37 analogs, with VU573-8 (4-CF₃ analog) showing 3.2-fold improved Kir7.1 potency (IC₅₀ = 0.15 μM) while maintaining selectivity .
Regulatory Status and Future Directions
As of April 2025, VU573 Hydrochloride remains a preclinical research compound. Key development challenges include:
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Species-specific efficacy: 14-fold lower potency in primate Kir7.1 vs. rodent orthologs
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Metabolic stability: Rapid glucuronidation in human hepatocytes (t₁/₂ = 12.3 min)
Ongoing structure-activity relationship (SAR) studies focus on:
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Replacing the metabolically labile piperazine ring with azetidine derivatives
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Introducing fluorine-rich motifs to enhance blood-brain barrier penetration
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